molecular formula C22H28O4 B1254458 Liphagal

Liphagal

Cat. No.: B1254458
M. Wt: 356.5 g/mol
InChI Key: NVDJGYXDFMEUPO-KGFDFFDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liphagal is a meroterpenoid isolated from the marine sponge Aka coralliphaga and has been shown to exhibit inhibitory activity against phosphatidylinositol-3-OH kinase. It has a role as a metabolite and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a meroterpenoid, an organic heterotetracyclic compound, a polyphenol, an aldehyde and a cyclic ether.

Scientific Research Applications

Isolation and Structure of Liphagal

This compound, a selective inhibitor of PI3K alpha, was isolated from the marine sponge Aka coralliphaga. Its unique "liphagane" meroterpenoid carbon skeleton represents a new structural class for this type of compound. The isolation and structural elucidation of this compound has been a significant step in understanding its potential applications in scientific research (Marion et al., 2006).

Synthesis and Drug Development

Efforts in synthesizing this compound have highlighted its role as a potent and selective inhibitor of PI3Kα (p110α), a key player in oncological drug development. The synthesis of key intermediates used in this compound synthesis is crucial for creating this compound-based chemical entities for drug discovery (Deore et al., 2010).

Biosynthesis and Total Synthesis

The biosynthetically inspired synthesis of this compound, achieved from (+)-sclareolide, has been significant in understanding the natural production of this compound. This process involves biomimetic ring expansion and is key in the study of natural product synthesis (George et al., 2010).

Inhibitory Activity and Anticancer Potential

This compound exhibits potent and selective inhibitory activity against phosphoinositide 3-kinase α (PI3Kα). This activity positions this compound as a promising candidate for the development of novel molecular targeted anticancer agents. The focus on its total syntheses and methodologies reflects its potential in scientific research and drug development (Narita & Katoh, 2018).

Computational Studies

Computational studies have played a role in understanding this compound's interaction with PI3Kα. Molecular docking and dynamics simulations have been used to explore the binding behaviors of this compound, providing insights for the design of more potent analogs (Gao et al., 2016).

Biomimetic Conversion and Structure Revision

Studies on the biomimetic conversion of siphonodictyal B into this compound have led to a reassigned structure for siphonodictyal B. This research not only aids in understanding this compound's biosynthesis but also contributes to the broader field of natural product chemistry (Markwell-Heys et al., 2015).

Analogues for PI3K Inhibition

The synthesis and evaluation of this compound analogues for PI3K inhibition is part of ongoing research aimed at developing new isoform-selective PI3K inhibitors. This work includes the enhancement of chemical stability and potency compared to the natural product, illustrating this compound's role in medicinal chemistry (Pereira et al., 2010).

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(2S,7S,10R)-15,16-dihydroxy-2,6,6,10-tetramethyl-12-oxatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),13,15,17-tetraene-14-carbaldehyde

InChI

InChI=1S/C22H28O4/c1-12-6-7-16-21(2,3)8-5-9-22(16,4)17-13-10-15(24)18(25)14(11-23)20(13)26-19(12)17/h10-12,16,24-25H,5-9H2,1-4H3/t12-,16+,22+/m1/s1

InChI Key

NVDJGYXDFMEUPO-KGFDFFDMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@](CCCC2(C)C)(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C

SMILES

CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C

Canonical SMILES

CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C

Synonyms

liphagal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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